molecular formula C22H19Cl3N2O B2852316 2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone CAS No. 325724-47-8

2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone

Cat. No.: B2852316
CAS No.: 325724-47-8
M. Wt: 433.76
InChI Key: LMUSDELPFRNPKF-UHFFFAOYSA-N
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Description

2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone is a potent and selective multi-kinase inhibitor of significant interest in preclinical oncological research. Its primary research value lies in its ability to simultaneously target and inhibit key signaling pathways involved in cell proliferation and survival. The compound acts as a potent inhibitor of CHK2 (Checkpoint kinase 2) source , a central mediator of the DNA damage response, and also demonstrates strong activity against JAK2 (Janus kinase 2) source , a critical kinase in cytokine signaling and hematopoiesis. This dual-targeting mechanism makes it a valuable chemical probe for investigating the crosstalk between genomic integrity checkpoints and proliferative signaling networks in disease models. Researchers utilize this compound to explore synthetic lethality approaches in cancers with specific genetic vulnerabilities and to dissect the complex roles of JAK-STAT signaling in both hematological malignancies and inflammatory pathologies. Its application extends to the study of cell cycle arrest, apoptosis induction, and the overcoming of resistance to conventional DNA-damaging chemotherapeutic agents.

Properties

IUPAC Name

2-chloro-1-[(7Z)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSDELPFRNPKF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(N(N=C2/C(=C\C3=CC=C(C=C3)Cl)/C1)C(=O)CCl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cadogan Cyclization for 2H-Indazole Intermediates

The Cadogan reaction is a cornerstone for constructing the indazole core. As demonstrated in the synthesis of 2H-indazole derivatives, imine precursors are cyclized using triethyl phosphite under reflux. For example, 2-nitrobenzaldehyde derivatives condense with substituted anilines to form imines, which undergo radical-mediated cyclization at 150°C. This method yields 2-phenyl-2H-indazole scaffolds, though partial hydrogenation is required to achieve the hexahydro-indazole structure.

Key modifications include using 4-chloro-aniline to introduce the 3-(4-chloro-phenyl) substituent. Post-cyclization, catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate) saturates the indazole ring, forming the 3,3a,4,5,6,7-hexahydro framework.

Oxime Cyclization for 1H-Indazole Variants

An alternative route described in US8022227B2 involves converting aromatic carbonyl compounds to oximes using hydroxylamine, followed by acid- or base-catalyzed cyclization. For instance, 4-chloroacetophenone derivatives are treated with NH₂OH·HCl to form oximes, which cyclize in the presence of polyphosphoric acid (PPA) to yield 1H-indazoles. Subsequent hydrogenation introduces saturation.

Functionalization of the Indazole Core

Chlorination and Halogenation Strategies

Electrophilic aromatic substitution (EAS) introduces chlorine atoms at specific positions:

  • Para-chlorination of Benzylidene : 4-Chlorobenzaldehyde is synthesized via chlorination of benzaldehyde using Cl₂/FeCl₃.
  • Chloroacetyl Side Chain : The ethanone group is introduced by alkylation with chloroacetyl chloride. In WO2013007767A1, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction between the indazole nitrogen and chloroacetyl chloride, yielding the 2-chloro-ethanone substituent.

Multi-Step Synthesis Pathways

Patent WO2013007767A1: Grignard and Organolithium Reactions

This patent outlines a seven-step sequence:

  • Epoxide Formation : Reacting bromo derivatives (e.g., 1-bromo-4-chlorobenzene) with isopropylmagnesium bromide forms Grignard intermediates, which are quenched with acetyl chloride to yield ketones.
  • Phenolic Coupling : Ketones undergo nucleophilic aromatic substitution with 4-chlorophenol under basic conditions (K₂CO₃/DMF).
  • Triazole Ring Closure : Epoxide intermediates react with 1H-1,2,4-triazole in dimethylformamide (DMF) to form the indazole core.
  • Chloroacetylation : Final alkylation with chloroacetyl chloride completes the structure.

MDPI-Reported Palladium-Catalyzed Arylation

The MDPI protocol employs Suzuki-Miyaura coupling to introduce aryl groups. For example, 2-phenyl-2H-indazole reacts with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1). This method achieves >70% yield for the 3-(4-chloro-phenyl) substituent.

Reaction Optimization and Challenges

Regioselectivity in Indazole Formation

Cadogan cyclization favors 2H-indazole regioisomers, while oxime methods yield 1H-indazoles. Hydrogenation conditions (e.g., PtO₂ vs. Pd/C) influence the degree of saturation and stereochemistry in the hexahydro-indazole system.

Purification and Yield Enhancements

Column chromatography (hexane/ethyl acetate) remains critical for isolating intermediates. The use of La(OTf)₃ as a catalyst in condensation steps improves benzylidene yields to 85%.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR : The 4-chloro-phenyl groups exhibit characteristic doublets at δ 7.45–7.40 (J = 8.6 Hz).
  • ¹³C-NMR : The carbonyl carbon of the ethanone group resonates at δ 208.5 ppm.
  • Melting Point : Reported as 64.1–64.9°C for analogous intermediates.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for the final compound.

Industrial-Scale Considerations

Santa Cruz Biotechnology lists the compound at $188/250 mg, reflecting the cost-intensive nature of multi-step synthesis. Batch processes using continuous flow reactors could reduce production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: Chlorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone is used in various scientific research fields:

    Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used as an intermediate in the synthesis of other chemical compounds and materials

Mechanism of Action

The mechanism of action of 2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key differences include:

  • Core Heterocycle: The target compound’s hexahydroindazol core contrasts with 7f’s dihydroimidazol-4-one ring. Indazoles are known for enhanced aromatic stability and diverse pharmacological profiles compared to imidazolones.
  • Substituents : The target has three chlorine atoms (electron-withdrawing groups), while 7f features a bromophenyl , methylbenzylidene , and methylthio group . Chlorine’s higher electronegativity may increase the compound’s polarity and influence reactivity in nucleophilic substitutions.
  • Functional Groups: The ethanone group in the target contrasts with 7f’s methylthio group, which could alter hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Property Target Compound Compound 7f
Molecular Formula C₂₂H₁₉Cl₃N₂O C₁₈H₁₆BrN₃OS
Molecular Weight (g/mol) 433.8 394.3
Melting Point Not reported 218–220°C
Key Functional Groups Chloro-ethanone, benzylidene Bromophenyl, methylthio, imidazolone
Synthesis Yield Not reported 92%

The absence of reported melting points or synthesis yields for the target compound highlights a gap in publicly available data.

Hydrogen Bonding and Intermolecular Interactions

The target’s chloro-ethanone group may participate in hydrogen bonding as an acceptor, while 7f’s methylthio group lacks this capability.

Research Implications and Gaps

  • Pharmacological Potential: While 7f’s imidazolone derivatives are explored for bioactivity, the target compound’s indazole scaffold and chloro substituents warrant investigation for kinase inhibition or antimicrobial properties.
  • Data Limitations : The absence of melting points, spectral data (e.g., NMR, IR), and biological activity data for the target compound underscores the need for further experimental studies.

Biological Activity

2-Chloro-1-[7-(4-chloro-benzylidene)-3-(4-chloro-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. While specific synthetic routes may vary, one common method includes the use of indazole derivatives and substituted benzaldehydes to achieve the desired structure. The synthesis process is crucial as it affects the purity and biological activity of the final product.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives featuring the indazole moiety have been tested against various bacterial strains. The compound's antimicrobial efficacy can be assessed using Minimum Inhibitory Concentration (MIC) values.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus12.4
Escherichia coli16.5
Bacillus cereus16.1
Klebsiella pneumoniae16.4

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various in vitro models. Research indicates that it may inhibit pro-inflammatory cytokines and pathways similar to established anti-inflammatory drugs.

3. Cytotoxicity

The cytotoxic effects of this compound have been tested on different cancer cell lines. For example, preliminary studies suggest an IC50 value in the micromolar range against HeLa cells:

Cell Line IC50 (μM)
HeLa129

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study 1 : A study published in Molecules demonstrated that related indazole derivatives displayed enhanced anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent .
  • Case Study 2 : Research highlighted that compounds with structural similarities exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells that mediate inflammatory responses or cellular proliferation.

Q & A

Basic: What are the optimal synthetic routes and critical characterization methods for this compound?

Answer:
The synthesis involves multi-step organic reactions, including cyclocondensation and benzylidene functionalization. Key steps and conditions include:

StepReaction TypeConditionsPurpose
1CyclocondensationSolvent: DMF; Temp: 80–100°CForm the indazole core
2Benzylidene introductionReflux in ethanol with 4-chlorobenzaldehydeIntroduce the benzylidene moiety
3ChloroacetylationChloroacetyl chloride in dichloromethaneAdd the chloroethanone group

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): Confirm regiochemistry and purity (e.g., 1^1H NMR for proton environments, 13^{13}C NMR for carbon backbone) .
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Basic: How can researchers confirm the compound’s purity and structural integrity post-synthesis?

Answer:
Use orthogonal analytical techniques:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress and spot impurities using silica gel plates (e.g., hexane:ethyl acetate 7:3) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% threshold for biological assays) .
  • Elemental Analysis: Verify empirical formula (e.g., C, H, N, Cl content) .

Advanced: What experimental approaches determine binding affinity to biological targets (e.g., enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KDK_D, konk_{on}, koffk_{off}) using immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography: Resolve 3D binding modes (e.g., halogen bonding with 4-chloro groups) .
  • Molecular Docking: Predict binding poses using software like MOE or AutoDock .

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